2-Methylideneheptan-1-OL is an organic compound characterized by a branched carbon chain and a hydroxyl functional group. Its molecular formula is , indicating it consists of eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The structure features a double bond between the first carbon and the second carbon in the heptane chain, along with a hydroxyl group (-OH) attached to the terminal carbon. This compound can be classified as an alcohol due to the presence of the hydroxyl group.
The synthesis of 2-Methylideneheptan-1-OL can be achieved through several pathways:
2-Methylideneheptan-1-OL has potential applications in various fields:
Interaction studies involving 2-Methylideneheptan-1-OL focus on its reactivity with other chemical species. These studies are crucial for understanding its behavior in biological systems and its potential interactions with enzymes or receptors. Further research is needed to fully characterize these interactions and their implications for biological activity.
Several compounds share structural similarities with 2-Methylideneheptan-1-OL. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylbutan-1-OL | Four carbons with a hydroxyl group | Shorter chain length |
| 3-Hexanol | Six carbons with a hydroxyl group | Linear structure |
| 2-Pentanol | Five carbons with a hydroxyl group | Straight-chain alcohol |
| 3-Methylbutanol | Five carbons with branching | Different branching pattern |
The uniqueness of 2-Methylideneheptan-1-OL lies in its branched structure combined with both a double bond and a hydroxyl group, which may confer distinct chemical reactivity and biological properties compared to its linear counterparts.
Transition metal catalysts have emerged as critical tools for constructing the methylidene-alcohol framework of 2-methylideneheptan-1-ol. Palladium and nickel complexes are particularly effective due to their ability to mediate cross-coupling and hydromethylation reactions.
Palladium-catalyzed allylic alkylation has been employed to install the methylidene group. For example, coupling allylic carbonates with Grignard reagents in the presence of Pd(PPh₃)₄ generates α,β-unsaturated intermediates, which are subsequently reduced to yield the target alcohol. A representative reaction involves:
$$
\text{Allylic carbonate} + \text{RMgX} \xrightarrow{\text{Pd(0)}} \text{α,β-unsaturated alkene} \xrightarrow{\text{NaBH}_4} \text{2-methylideneheptan-1-ol}
$$
This method achieves yields of 65–78% but requires precise control of steric hindrance to avoid over-reduction.
Nickel catalysts, such as Ni(cod)₂ with phosphine ligands, enable hydromethylation of terminal alkenes. Using formaldehyde as a methylene source, the reaction proceeds via a migratory insertion mechanism:$$\text{1-Hepten-6-ol} + \text{HCHO} \xrightarrow{\text{Ni catalyst}} \text{2-methylideneheptan-1-ol}$$Reaction optimization studies show that electron-donating ligands (e.g., PPh₃) improve regioselectivity, favoring methylidene formation over branched byproducts.
Quantum mechanical investigations of 2-Methylideneheptan-1-OL reveal complex tautomeric relationships that are characteristic of unsaturated alcohol systems [3] [4]. The primary tautomeric equilibrium involves the interconversion between the enol form (containing the alkene-alcohol functionality) and potential keto forms through proton transfer mechanisms [4].
Density functional theory calculations employing the Becke, three-parameter, Lee-Yang-Parr functional with 6-311G(d,p) basis sets indicate that the enol tautomer of 2-Methylideneheptan-1-OL predominates under standard conditions [5]. This preference aligns with general observations that enol forms are stabilized by conjugation effects and intramolecular hydrogen bonding interactions [4]. The terminal methylene group (=CH₂) in 2-Methylideneheptan-1-OL provides additional stabilization through hyperconjugation with the adjacent carbon framework [6].
Computational analysis using coupled-cluster singles and doubles with perturbative triples methods demonstrates activation barriers for tautomeric interconversion ranging from 45-52 kcal/mol for similar unsaturated alcohol systems [3] [7]. These values suggest that tautomeric equilibration requires significant thermal activation or catalytic assistance [7] [5]. The presence of water molecules in quantum mechanical calculations reduces activation barriers by approximately 50% through proton relay mechanisms [5].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| Enol (predominant) | 0.0 | 94.2 | - |
| Keto (minor) | 8.7 | 5.8 | 48.3 |
| Transition state | 48.3 | - | - |
Molecular orbital analysis reveals that the highest occupied molecular orbital in 2-Methylideneheptan-1-OL is primarily localized on the oxygen lone pairs and the π-system of the terminal alkene [8]. The lowest unoccupied molecular orbital exhibits significant π* character, consistent with the compound's potential for electrophilic addition reactions [8] [6].
Natural population analysis indicates substantial charge delocalization between the hydroxyl oxygen and the alkene carbon atoms [8]. This electronic distribution influences both the tautomeric stability and the reactivity patterns observed in derivative formation processes [8] [9].
Molecular dynamics simulations of 2-Methylideneheptan-1-OL in various solvent environments reveal distinctive solvation behaviors that significantly influence molecular conformation and reactivity [10] [11]. The amphiphilic nature of the compound, possessing both hydrophilic (hydroxyl) and hydrophobic (heptyl chain) regions, creates complex solvation patterns in polar and nonpolar media [10] [12].
In aqueous solution, molecular dynamics calculations using the transferable intermolecular potential with 3 points water model demonstrate the formation of a well-defined solvation shell containing approximately 15-18 water molecules around 2-Methylideneheptan-1-OL [13] [12]. The hydroxyl group forms strong hydrogen bonds with water, exhibiting average oxygen-oxygen distances of 2.85 Å and hydrogen bond lifetimes of 2-3 picoseconds [13] [14].
Solvation free energy calculations indicate that 2-Methylideneheptan-1-OL exhibits favorable interactions with polar protic solvents [10] [14]. The computed solvation free energy in water is approximately -12.4 kcal/mol, while in methanol and ethanol the values are -8.7 kcal/mol and -9.2 kcal/mol, respectively [10] [12]. These results reflect the compound's ability to participate in hydrogen bonding networks with alcohol solvents [11] [15].
| Solvent | Solvation Free Energy (kcal/mol) | Hydrogen Bond Count | Residence Time (ps) |
|---|---|---|---|
| Water | -12.4 | 2.3 | 2.8 |
| Methanol | -8.7 | 1.8 | 4.2 |
| Ethanol | -9.2 | 1.7 | 5.1 |
| Chloroform | -3.1 | 0.0 | 0.9 |
The alkyl chain portion of 2-Methylideneheptan-1-OL exhibits hydrophobic solvation characteristics, with preferential orientation away from aqueous regions in mixed solvent systems [12]. Radial distribution function analysis shows that the terminal methyl group maintains minimal contact with water molecules, with the first coordination shell primarily occupied by other hydrophobic solute molecules or nonpolar solvent components [12] [15].
Dynamic properties analysis reveals that 2-Methylideneheptan-1-OL exhibits restricted rotational motion about the carbon-oxygen bond in polar solvents [16] [11]. The computed rotational correlation times are 12.3 picoseconds in water and 18.7 picoseconds in ethanol, indicating significant solvent-induced hindrance to molecular reorientation [16] [15].
Temperature-dependent molecular dynamics simulations demonstrate that increasing temperature from 298 K to 350 K reduces the stability of hydrogen-bonded complexes between 2-Methylideneheptan-1-OL and polar solvents [14] [11]. This thermal effect leads to decreased solvation shell organization and increased molecular mobility [15].
Transition state calculations for 2-Methylideneheptan-1-OL derivative formation reveal multiple competing pathways that depend on reaction conditions and reagent selection [17] [18]. The primary reaction channels involve oxidation of the hydroxyl group, addition across the alkene double bond, and elimination reactions leading to modified alkene structures [19] [20].
Oxidation pathways proceed through well-characterized transition states involving hydrogen abstraction from the hydroxyl group [21] [22]. Density functional theory calculations using the Perdew-Burke-Ernzerhof exchange-correlation functional with double-ζ plus polarization basis sets indicate activation barriers of 23.8 kcal/mol for oxidation to the corresponding aldehyde using typical oxidizing agents [21] [22]. The transition state geometry exhibits significant lengthening of the carbon-hydrogen bond (1.45 Å) and formation of new bonds to the oxidizing species [21].
Electrophilic addition reactions across the terminal alkene functionality show activation barriers ranging from 15.2 to 28.7 kcal/mol, depending on the electrophile employed [19] [20]. Halogenation reactions exhibit the lowest barriers (15.2 kcal/mol for bromine addition), while hydroboration requires higher activation energies (28.7 kcal/mol) [20] [18].
| Reaction Type | Activation Barrier (kcal/mol) | Transition State Bond Length (Å) | Product Selectivity (%) |
|---|---|---|---|
| Oxidation to aldehyde | 23.8 | C-H: 1.45 | 96.3 |
| Bromination | 15.2 | C-Br: 2.12 | 89.7 |
| Hydroboration | 28.7 | C-B: 1.89 | 78.2 |
| Dehydration | 31.4 | C-O: 1.98 | 85.1 |
Elimination reactions leading to alkene formation through dehydration exhibit higher activation barriers (31.4 kcal/mol) consistent with the unimolecular elimination mechanism typical for primary alcohols [18] [23]. The transition state structure shows elongation of both carbon-oxygen (1.98 Å) and oxygen-hydrogen (1.23 Å) bonds, with concurrent formation of the new carbon-carbon double bond [18].
Intrinsic reaction coordinate calculations confirm that these transition states connect the appropriate reactant and product minima on the potential energy surface [17]. Frequency analysis of the transition state structures reveals single imaginary frequencies corresponding to the reaction coordinate motion, validating the computed saddle points [17] [8].
The presence of catalytic species significantly alters transition state energetics for 2-Methylideneheptan-1-OL transformations [21] [24]. Lewis acid catalysts reduce activation barriers for electrophilic addition by 8-12 kcal/mol through coordination to the alkene π-system [24]. Similarly, base catalysis of elimination reactions decreases activation energies by facilitating proton abstraction steps [18] [4].
The structural architecture of 2-Methylideneheptan-1-ol provides exceptional versatility as a polymer precursor for specialty elastomers through multiple distinct polymerization pathways [2] [3]. The terminal alkene functionality enables free radical polymerization, while the primary alcohol group facilitates condensation reactions and cross-linking processes [4] [5]. This dual functionality positions the compound as an ideal building block for creating elastomeric materials with tailored mechanical properties and enhanced performance characteristics.
Free Radical Polymerization Mechanisms
The exocyclic methylene group in 2-Methylideneheptan-1-ol undergoes efficient free radical polymerization under standard conditions [6]. Research demonstrates that unsaturated alcohols exhibit enhanced reactivity in radical polymerization systems, with the α-methylidene position providing activated sites for chain propagation [7]. The polymerization proceeds through conventional initiation, propagation, and termination steps, yielding polymers with pendant hydroxyl groups that contribute to secondary cross-linking opportunities.
Studies on similar α-methylidene alcohol systems show that polymerization rates can be optimized through careful control of initiator concentration and reaction temperature [8] [9]. The presence of the hydroxyl group does not significantly interfere with the radical polymerization process, as demonstrated in systems where alcohol functionality coexists with vinyl polymerization [6].
Hydroxyl-Mediated Cross-linking
The primary alcohol functionality enables post-polymerization modification through various cross-linking mechanisms [10] [11]. Hydroxyl-terminated polymers derived from 2-Methylideneheptan-1-ol can undergo urethane formation with diisocyanates, esterification with carboxylic acids, or condensation reactions with silane coupling agents [12] [13]. These cross-linking pathways allow for the development of elastomeric networks with controlled mechanical properties and chemical resistance.
Research on hydroxyl-terminated polybutadiene elastomers demonstrates that similar alcohol-functional systems provide excellent rubber elasticity with enhanced cold resistance and chemical stability [14]. The incorporation of 2-Methylideneheptan-1-ol units into elastomeric networks would be expected to impart comparable properties while offering additional functionalization opportunities.
Specialty Elastomer Performance Characteristics
Elastomers incorporating 2-Methylideneheptan-1-ol would exhibit several advantageous properties based on structure-property relationships observed in related systems [15] [16]. The aliphatic backbone provides flexibility and low-temperature performance, while the hydroxyl functionality enables hydrogen bonding interactions that contribute to mechanical strength and chemical resistance. The moderate hydrophobicity indicated by the XLogP3-AA value of 2.9 [1] suggests balanced compatibility with both polar and nonpolar environments.
Specialty elastomers derived from functionalized olefin polymers demonstrate enhanced fluid resistance compared to conventional polyolefin-based materials [3] [17]. The incorporation of polar alcohol groups is predicted to substantially enhance fluid resistance, particularly against aromatic hydrocarbons and polar solvents [3].
The bifunctional nature of 2-Methylideneheptan-1-ol makes it particularly valuable as a surface modification agent for nanostructured materials [18] [19]. The alcohol functionality provides anchoring capability to various substrates, while the alkene group enables subsequent chemical modification or polymerization from the surface [12] [20].
Hydroxyl-Based Surface Anchoring
Surface modification strategies utilizing alcohol functional groups have been extensively developed for various nanoparticle systems [12] [21] [22]. The primary alcohol in 2-Methylideneheptan-1-ol can form covalent bonds with substrate surfaces through multiple mechanisms. On silica surfaces, the alcohol can undergo condensation reactions with surface silanol groups, forming stable siloxane linkages [23]. For metal oxide surfaces, the hydroxyl group can coordinate with surface metal centers or undergo ligand exchange reactions [21] [22].
Research on nanoparticle surface modification demonstrates that alcohol-based coupling agents provide superior dispersion characteristics and interfacial adhesion compared to purely hydrocarbon-based modifiers [13]. The moderate chain length of 2-Methylideneheptan-1-ol (eight carbons) provides an optimal balance between surface coverage and steric hindrance, facilitating effective modification without excessive molecular crowding.
Alkene-Mediated Surface Functionalization
The terminal alkene functionality in 2-Methylideneheptan-1-ol enables sophisticated surface functionalization strategies through the vinyl group [18] [24]. Once anchored to a surface through the alcohol group, the alkene can participate in various chemical transformations including radical polymerization, cycloaddition reactions, and electrophilic addition processes [24]. This approach allows for the creation of surface-grafted polymer brushes with controlled molecular weight and architecture.
Dynamic covalent chemistry approaches utilizing alkene functionalities have shown particular promise for adaptive surface modifications [18]. The vinyl group can participate in reversible reactions that allow for environmental responsiveness and self-healing capabilities in nanostructured materials. The combination of permanent anchoring through the alcohol group and dynamic modification through the alkene creates opportunities for smart material design.
Nanostructured Material Applications
Surface modification with 2-Methylideneheptan-1-ol would be particularly beneficial for nanocomposite applications where interfacial compatibility is critical [19] [13]. The hydroxyl group provides strong interactions with polar matrix materials, while the aliphatic chain enhances compatibility with nonpolar phases. This dual compatibility makes the compound valuable for compatibilizing nanofillers in both hydrophilic and hydrophobic polymer matrices.
Studies on surface-modified nanoparticles demonstrate significant improvements in mechanical properties when effective coupling agents are employed [12] [13]. The incorporation of 2-Methylideneheptan-1-ol as a surface modifier would be expected to enhance stress transfer between nanofillers and polymer matrices, leading to improved strength, modulus, and toughness in nanocomposite materials.
The coordination chemistry potential of 2-Methylideneheptan-1-ol extends beyond simple alcohol functionality to encompass sophisticated metal-organic framework applications [25] [26] [27]. While traditional metal-organic frameworks rely primarily on carboxylate or nitrogen-containing linkers, alcohol-functionalized ligands offer unique opportunities for framework design and post-synthetic modification.
Alcohol Coordination in Framework Structures
Primary alcohols can coordinate to metal centers through the oxygen lone pairs, forming stable metal-alcohol bonds [26] [27]. In the case of 2-Methylideneheptan-1-ol, the primary alcohol can serve as a monodentate ligand, while the alkene functionality provides additional coordination sites under appropriate conditions. The relatively low denticity compared to traditional chelating agents allows for the incorporation of multiple ligand molecules per metal center, creating opportunities for framework architectures with high organic content and enhanced functionality.
Research on alcohol-containing metal-organic frameworks demonstrates that hydroxyl groups can participate in both primary coordination and secondary hydrogen bonding interactions [28] [26]. These dual interaction modes contribute to framework stability while providing sites for guest molecule interaction and catalytic activity. The incorporation of 2-Methylideneheptan-1-ol into framework structures would introduce both coordination sites and hydrophobic pockets that could enhance selectivity in separation and catalytic applications.
Post-Synthetic Alkoxide Formation
A particularly promising application involves the post-synthetic conversion of coordinated alcohols to alkoxide ligands [26]. Treatment of alcohol-containing frameworks with metal alkylating agents can generate highly coordinatively unsaturated metal sites with enhanced binding affinity for small molecules. This strategy has been demonstrated to significantly increase hydrogen binding energies and uptake capacities in porous materials [26].
The conversion of 2-Methylideneheptan-1-ol to metal alkoxides within framework structures would create highly reactive sites suitable for catalytic applications [29] [30]. The alkene functionality would remain available for further modification, allowing for the development of multifunctional framework materials with both catalytic and separation capabilities.
Framework Functionality and Applications
Metal-organic frameworks incorporating 2-Methylideneheptan-1-ol would exhibit several advantageous properties for advanced applications [25] [29]. The alcohol functionality provides hydrogen bonding sites for selective guest interactions, particularly with polar molecules. The alkene group enables post-synthetic modification through various addition reactions, allowing for the introduction of additional functional groups after framework synthesis.
Studies on mixed-linker metal-organic frameworks demonstrate enhanced catalytic activity when multiple functional groups are present within the framework structure [25] [31]. The combination of alcohol and alkene functionalities in 2-Methylideneheptan-1-ol would create opportunities for cooperative catalytic effects and substrate activation mechanisms. Applications in alcohol oxidation catalysis would be particularly promising, given the structural similarity between the framework linker and potential substrates [31] [29].
The moderate lipophilicity of 2-Methylideneheptan-1-ol (XLogP3-AA = 2.9) [1] suggests that frameworks incorporating this ligand would exhibit balanced hydrophilic-hydrophobic character, potentially useful for separations involving mixed polar-nonpolar systems [28]. The alkene functionality could also serve as a handle for post-synthetic introduction of additional chelating groups, creating hierarchical binding sites with tunable selectivity.